molecular formula C22H13Br2FN2O B4708015 N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide

N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide

Cat. No. B4708015
M. Wt: 500.2 g/mol
InChI Key: PEIYSSADTNDPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have promising properties that make it a valuable tool in various fields of research.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease tumor size. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide in lab experiments is its potency and specificity. This compound has been found to have a high affinity for certain targets, making it a valuable tool in research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide. One area of interest is in the development of more potent and specific analogs of this compound, which could have even greater efficacy in cancer treatment and other areas of research. Another direction is in the study of the potential side effects and toxicity of this compound, which could help to inform its safe use in research and potential clinical applications. Finally, more research is needed to fully understand the mechanisms of action of this compound, which could lead to the development of new therapies and treatments for various diseases.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research, where this compound has been found to have anti-tumor properties. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Br2FN2O/c23-14-5-3-4-13(10-14)21-12-17(16-6-1-2-7-19(16)26-21)22(28)27-20-9-8-15(24)11-18(20)25/h1-12H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIYSSADTNDPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Br2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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